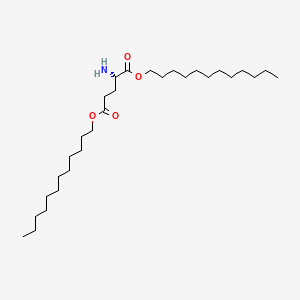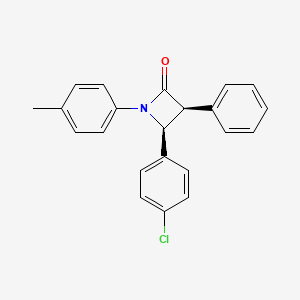![molecular formula C11H16O3 B14514064 1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- CAS No. 63559-26-2](/img/structure/B14514064.png)
1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]-: is an organic compound that belongs to the class of diols It is characterized by the presence of a methoxyphenyl group attached to the propanediol backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- can be synthesized through a multi-step process starting from 4-methoxybenzaldehyde and acetaldehyde. The initial step involves the formation of 4-methoxyphenyl-2-hydroxypropanone, which is then reduced to the desired diol using specific alcohol dehydrogenases .
Industrial Production Methods: The industrial production of this compound typically involves the use of biocatalytic processes, which offer a sustainable and efficient route for its synthesis. Enzymes such as benzaldehyde lyase and alcohol dehydrogenase are employed to catalyze the reactions under mild conditions, ensuring high yields and selectivity .
化学反応の分析
Types of Reactions: 1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals
作用機序
The mechanism of action of 1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing biological processes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
2-Methyl-1,3-propanediol: A similar diol with a methyl group instead of a methoxyphenyl group.
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-: Another diol with a hydroxymethyl group.
2-Propanone, 1-(4-methoxyphenyl)-: A related compound with a ketone group instead of diol.
Uniqueness: 1,3-Propanediol, 2-[(4-methoxyphenyl)methyl]- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
63559-26-2 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C11H16O3/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10,12-13H,6-8H2,1H3 |
InChIキー |
PPLPWTINDIVJDC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


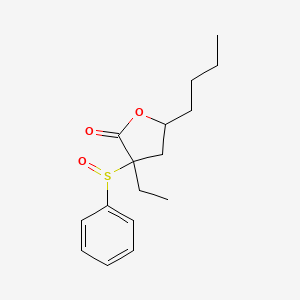
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)
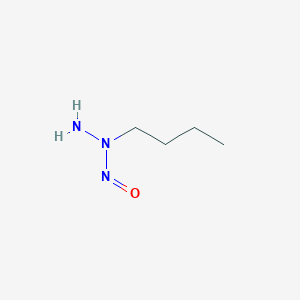
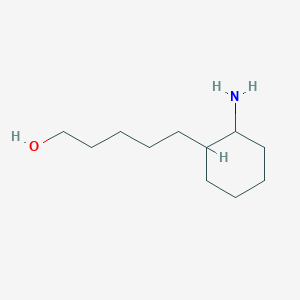
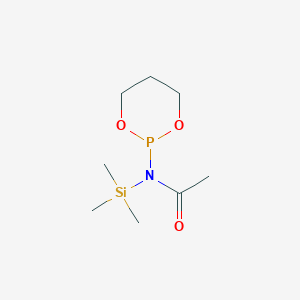

![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)
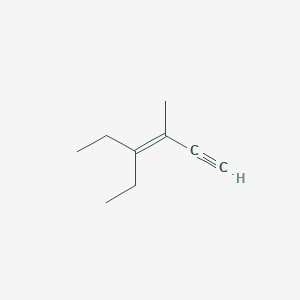
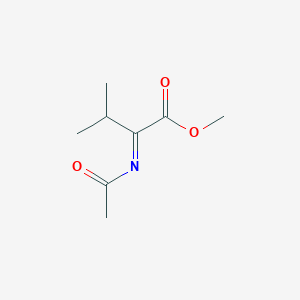
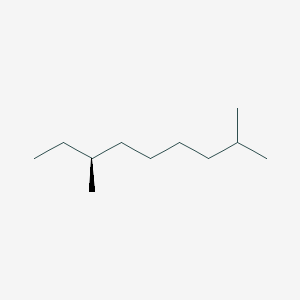
![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester](/img/structure/B14514049.png)
